

# A Comparative Guide to the NMR Spectral Data of Diethyl Phenylmalonates

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## Compound of Interest

Compound Name:	Diethyl 2-(4-chlorophenyl)malonate
Cat. No.:	B1347583

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for diethyl 2-phenylmalonate and discusses the expected spectral characteristics of its para-substituted analogue, **diethyl 2-(4-chlorophenyl)malonate**. While experimental data for **diethyl 2-(4-chlorophenyl)malonate** is not readily available in public spectral databases, this guide leverages established principles of NMR spectroscopy to predict the influence of the chloro substituent. This comparison is valuable for researchers in organic synthesis and drug development for the purpose of structural verification and analysis of related compounds.

## Data Presentation: A Comparative Analysis of NMR Spectral Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for diethyl 2-phenylmalonate. The predicted shifts for **diethyl 2-(4-chlorophenyl)malonate** are based on the known electronic effects of a chlorine atom at the para position of a benzene ring.

Table 1:  $^1\text{H}$  NMR Spectral Data Comparison

Compound	Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Diethyl 2-phenylmalonate	Ar-H (ortho, meta, para)	~7.35-7.25	m	-
CH (methine)	~4.65	s	-	
CH <sub>2</sub> (methylene)	~4.20	q	7.1	
CH <sub>3</sub> (methyl)	~1.25	t	7.1	
Diethyl 2-(4-chlorophenyl)malonate (Predicted)	Ar-H (protons ortho to Cl)	Downfield shift (>7.3 ppm)	d	~8-9
Ar-H (protons meta to Cl)	~7.3 ppm	d	~8-9	
CH (methine)	No significant change (~4.65 ppm)	s	-	
CH <sub>2</sub> (methylene)	No significant change (~4.20 ppm)	q	7.1	
CH <sub>3</sub> (methyl)	No significant change (~1.25 ppm)	t	7.1	

Table 2:  $^{13}\text{C}$  NMR Spectral Data Comparison

Compound	Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
Diethyl 2-phenylmalonate	C=O (ester carbonyl)	~168
Ar-C (quaternary)		~135
Ar-CH (para)		~129
Ar-CH (ortho)		~128.5
Ar-CH (meta)		~128
O-CH <sub>2</sub> (methylene)		~62
CH (methine)		~58
CH <sub>3</sub> (methyl)		~14
Diethyl 2-(4-chlorophenyl)malonate (Predicted)	C=O (ester carbonyl)	No significant change (~168 ppm)
Ar-C (ipso to malonate)		Slightly downfield shift (>135 ppm)
Ar-C (ipso to Cl)		~134 ppm
Ar-CH (protons ortho to Cl)		~130 ppm
Ar-CH (protons meta to Cl)		~129 ppm
O-CH <sub>2</sub> (methylene)		No significant change (~62 ppm)
CH (methine)		No significant change (~58 ppm)
CH <sub>3</sub> (methyl)		No significant change (~14 ppm)

## Experimental Protocols

The following is a standard experimental protocol for acquiring NMR spectra of small organic molecules like diethyl phenylmalonates.

## Sample Preparation

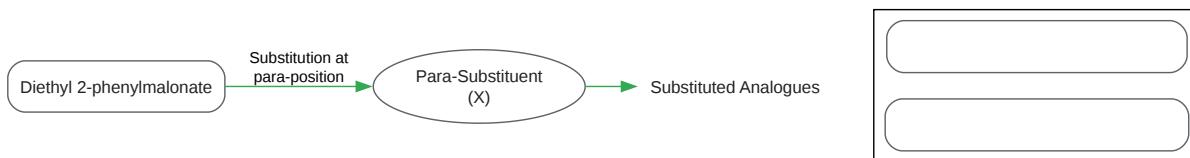
- **Sample Quantity:** Weigh approximately 10-20 mg of the solid compound for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR.
- **Solvent:** Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ).
- **Dissolution:** Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
- **Transfer:** Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- **Reference:** Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

## NMR Spectrometer Parameters

- **Instrument:** A 300 MHz or higher field NMR spectrometer.
- **Nuclei:**  $^1\text{H}$  and  $^{13}\text{C}$ .
- **Temperature:** Standard probe temperature (e.g., 298 K).
- $^1\text{H}$  NMR:
  - **Pulse sequence:** Standard single-pulse experiment.
  - **Number of scans:** 8-16.
  - **Relaxation delay:** 1-2 seconds.
- $^{13}\text{C}$  NMR:
  - **Pulse sequence:** Proton-decoupled pulse experiment.
  - **Number of scans:** 1024 or more, depending on the sample concentration.
  - **Relaxation delay:** 2-5 seconds.

## Visualization of Structural Relationships

The following diagram illustrates the structural relationship between diethyl 2-phenylmalonate and its para-chloro and para-methyl substituted analogues, highlighting the position of the substituent on the phenyl ring.



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Caption: Structural relationship of para-substituted diethyl 2-phenylmalonates.

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